![molecular formula C15H32NO2- B14479586 [(2-Hydroxyethyl)(tridecyl)amino]oxidanide CAS No. 71783-32-9](/img/structure/B14479586.png)
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyethyl group and a tridecyl chain attached to an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide typically involves the reaction of tridecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tridecylamine with Ethylene Oxide: Tridecylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the hydroxyethyl group.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions and ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.
Applications De Recherche Scientifique
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the tridecyl chain play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyethyl)dimethylamine: Similar in structure but with shorter alkyl chains.
(2-Hydroxyethyl)benzylamine: Contains a benzyl group instead of a tridecyl chain.
(2-Hydroxyethyl)ethylamine: Contains an ethyl group instead of a tridecyl chain.
Uniqueness
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactant and emulsifier production.
Propriétés
Numéro CAS |
71783-32-9 |
|---|---|
Formule moléculaire |
C15H32NO2- |
Poids moléculaire |
258.42 g/mol |
Nom IUPAC |
2-[oxido(tridecyl)amino]ethanol |
InChI |
InChI=1S/C15H32NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17/h17H,2-15H2,1H3/q-1 |
Clé InChI |
CNECTPSTGYSBTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
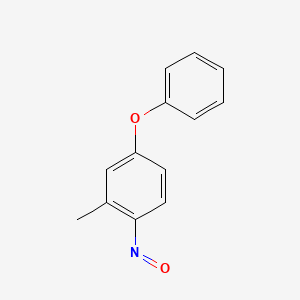
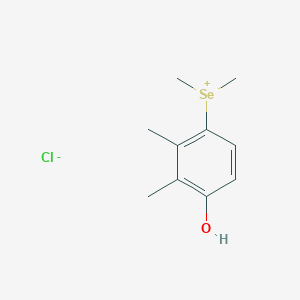
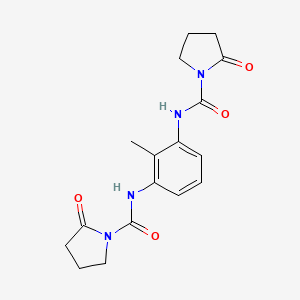
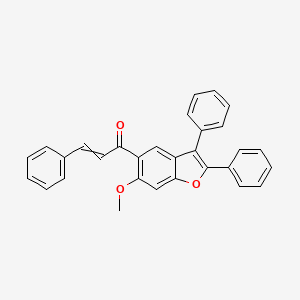
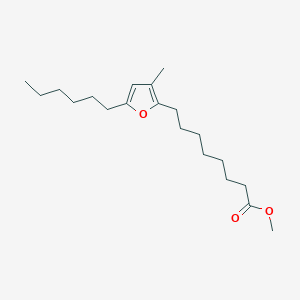
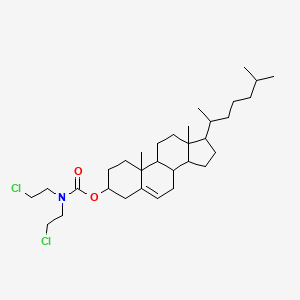
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
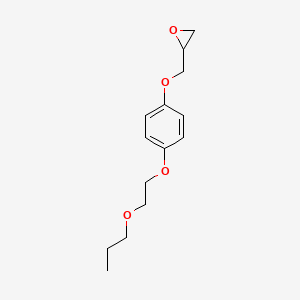
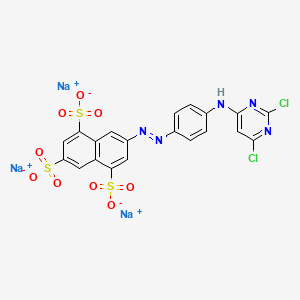
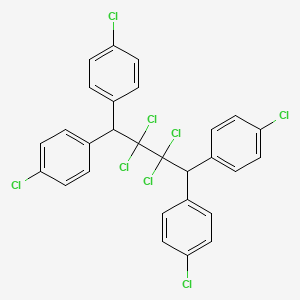
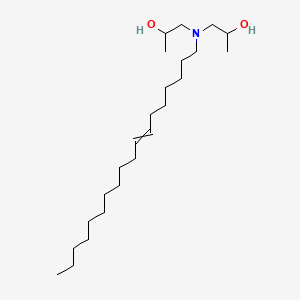
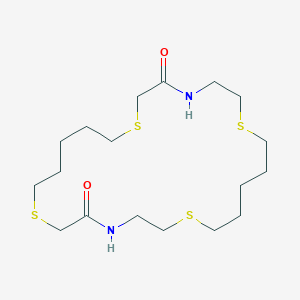
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
